4-Amino-6-(4-bromophenyl)pyridazin-3-ol

BRD4 bromodomain Fragment-based drug discovery Binding affinity

4-Amino-6-(4-bromophenyl)pyridazin-3-ol (CAS 893760-61-7) is a heterocyclic small molecule belonging to the 4-amino-6-aryl-pyridazin-3(2H)-one class. It is characterized by a pyridazinone core substituted with a 4-amino group and a 4-bromophenyl moiety, offering distinct hydrogen-bonding and halogen-bonding capabilities that influence both target binding and physicochemical properties.

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
Cat. No. B1370128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(4-bromophenyl)pyridazin-3-ol
Molecular FormulaC10H8BrN3O
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=O)C(=C2)N)Br
InChIInChI=1S/C10H8BrN3O/c11-7-3-1-6(2-4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15)
InChIKeyMUZOKPDZHAEFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-(4-bromophenyl)pyridazin-3-ol: Key Compound Profile for Medicinal Chemistry and BRD4-Targeted Research


4-Amino-6-(4-bromophenyl)pyridazin-3-ol (CAS 893760-61-7) is a heterocyclic small molecule belonging to the 4-amino-6-aryl-pyridazin-3(2H)-one class [1]. It is characterized by a pyridazinone core substituted with a 4-amino group and a 4-bromophenyl moiety, offering distinct hydrogen-bonding and halogen-bonding capabilities that influence both target binding and physicochemical properties [2]. This compound is primarily procured for use as a research tool in bromodomain inhibitor development and as a versatile synthetic intermediate.

4-Amino-6-(4-bromophenyl)pyridazin-3-ol: Why Generic Pyridazinone Analogs Are Not Interchangeable


Direct substitution of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol with structurally related pyridazinones is not scientifically valid due to profound differences in binding potency and physicochemical behavior. The combination of the 4-amino and 4-bromophenyl substituents is critical: the 4-amino group engages in essential hydrogen-bonding interactions, while the 4-bromophenyl group significantly enhances BRD4 bromodomain binding affinity compared to unsubstituted or differently halogenated analogs [1]. Furthermore, the aqueous solubility of this specific derivative (38 μg/mL) exceeds that of many common pyridazinone scaffolds, directly impacting experimental handling and in vitro assay compatibility . These combined features establish a unique functional profile that cannot be replicated by simple replacement with other 4-amino-6-aryl-pyridazin-3-ols lacking the para-bromo substitution.

4-Amino-6-(4-bromophenyl)pyridazin-3-ol: Quantified Differentiation Evidence for Informed Procurement


Enhanced BRD4 BD1 Binding Affinity: 48-Fold Improvement Over Parent Fragment

4-Amino-6-(4-bromophenyl)pyridazin-3-ol demonstrates a substantially improved binding affinity for the BRD4 bromodomain 1 (BD1) compared to the unsubstituted phenylpyridazinone fragment. The target compound exhibits a dissociation constant (Kd) of 3.30 μM [1], whereas the parent phenylpyridazinone fragment (compound 1) displays a Ki of 160 μM [2]. This 48-fold improvement in binding affinity is directly attributable to the presence of the 4-amino and 4-bromophenyl substituents.

BRD4 bromodomain Fragment-based drug discovery Binding affinity

Improved Aqueous Solubility: 7.6-Fold Higher Than a Reference Pyridazinone Derivative

The aqueous solubility of 4-Amino-6-(4-bromophenyl)pyridazin-3-ol is reported as 38 μg/mL . In contrast, a representative pyridazinone derivative (PPD, 6-phenyl-4,5-dihydropyridazin-3(2H)-one) exhibits a significantly lower aqueous solubility of approximately 5 μg/mL at 298.2 K, based on a mole fraction solubility of 5.75 × 10⁻⁶ [1]. This 7.6-fold enhancement in aqueous solubility is notable and is likely influenced by the 4-amino substituent.

Aqueous solubility Physicochemical properties Assay compatibility

Synthetic Accessibility: 4-Bromophenyl Pyridazinones Synthesized in Up to 71% Yield

Within the pyridazinone class, 4-bromophenyl-substituted derivatives are reported to be accessible via efficient synthetic routes, achieving yields of up to 71% under optimized conditions [1]. This yield is comparable to other substituted pyridazinones (e.g., 3,4-dichlorophenyl derivatives, 57% yield), indicating that the 4-bromophenyl moiety does not impose a significant synthetic penalty. The general method for installing the 4-amino group onto 6-substituted pyridazin-3(2H)-ones via hydrazine hydrate is also well-established and proceeds in good yields [2].

Synthetic yield Pyridazinone synthesis Scalability

4-Amino-6-(4-bromophenyl)pyridazin-3-ol: Optimal Research and Industrial Application Scenarios


Fragment-Based Drug Discovery for BRD4 Bromodomain Inhibitors

This compound serves as a validated fragment hit for BRD4 BD1, offering a 48-fold improvement in binding affinity over the parent phenylpyridazinone scaffold [1]. Its Kd of 3.30 μM places it in the ideal affinity range for fragment elaboration and structure-based design campaigns. Researchers developing BET bromodomain inhibitors for oncology or inflammatory diseases will find it a suitable starting point for SAR exploration.

Medicinal Chemistry SAR Exploration of 4-Amino-6-Aryl-Pyridazinones

The unique combination of a 4-amino hydrogen-bond donor and a 4-bromophenyl halogen-bond donor provides a distinct chemical probe for mapping binding site interactions. The compound's improved aqueous solubility (38 μg/mL) facilitates high-concentration screening and crystallography studies, while the bromine atom enables further derivatization via cross-coupling reactions .

Chemical Biology Tool Compound for Bromodomain Target Validation

With a well-defined binding affinity for BRD4 BD1 and favorable solubility characteristics, this compound can be employed as a chemical probe to interrogate bromodomain function in cellular assays. Its moderate potency allows for clear dose-response relationships without overwhelming off-target effects often associated with high-potency inhibitors.

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